molecular formula C14H17N3O3S B5508154 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5508154
M. Wt: 307.37 g/mol
InChI Key: QXHYNYYGRBLWEI-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. This class of compounds is of significant interest in medicinal chemistry and chemical biology research due to its diverse pharmacological potential. The molecular structure incorporates a 1,3,4-thiadiazole ring, a privileged scaffold known for its unique electronic properties and its ability to interact with various biological targets . Compounds featuring the 1,3,4-thiadiazole core and benzamide linkage have been extensively investigated as enzyme inhibitors. Related analogs have demonstrated potent inhibitory activity against key enzymes, including lipoxygenases (LOXs) and receptor tyrosine kinases such as EGFR and HER-2 . For instance, methoxylated benzamide derivatives similar to this compound have shown acceptable cytotoxic activity in cell-based assays and function as potent enzyme inhibitors, with the methoxy substitution pattern influencing the potency . Furthermore, structurally similar molecules have been developed as intracellular allosteric antagonists for G protein-coupled receptors (GPCRs) . The 1,3,4-thiadiazole ring system contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and appropriate lipophilicity, which supports membrane permeability and bioavailability in research settings . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-10(19-3)7-11(6-9)20-4/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHYNYYGRBLWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy groups and the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The core structure of 1,3,4-thiadiazole-linked benzamides allows for extensive substitution, which modulates properties such as solubility, lipophilicity, and bioactivity. Key comparisons include:

Benzamide Substituents
  • Target Compound : The 3,5-dimethoxy groups are electron-donating, increasing electron density on the benzene ring. This may enhance hydrogen-bonding capacity and solubility compared to halogenated derivatives .
  • Analogues: Compounds 4b–4g feature chloro, fluoro, or methoxy substituents at varying positions. The 2-methoxy group in 4g induces steric hindrance, altering molecular packing .
Thiadiazole Substituents
  • Analogues : The 5-pyridin-2-yl group introduces aromaticity and π-π stacking capabilities, which may improve binding to biological targets .

Spectral Data and Structural Analysis

Nuclear Magnetic Resonance (NMR)
  • Target Compound : Hypothetical ¹H NMR signals include:
    • OCH3 protons: δ ~3.8 ppm (singlet, 6H).
    • Aromatic protons (benzamide): δ ~6.5–7.2 ppm (meta-coupled doublets).
    • NH proton: δ ~10.2 ppm (broad, exchangeable) .
  • Analogues :
    • 4g (2-methoxy): OCH3 at δ 3.9 ppm; pyridine protons at δ 8.5–7.5 ppm .
    • 4b (3-chloro): Aromatic protons at δ 7.5–8.5 ppm; pyridine protons at δ 8.3–7.6 ppm .
Infrared (IR) Spectroscopy
  • All compounds show N–H (amide) stretching (~3200–3300 cm⁻¹) and C=O (~1680–1700 cm⁻¹) vibrations. Methoxy groups exhibit C–O stretches at ~1250 cm⁻¹ .
X-ray Crystallography ()
  • A structurally related thiadiazole derivative with a 3,5-dimethylphenyl group exhibits near-planarity (r.m.s. deviation: 0.149 Å) and intramolecular C–H···N hydrogen bonding, stabilizing a five-membered ring. Intermolecular hydrogen bonds form layered crystal structures .

Comparative Data Table

Table 1: Structural and Spectral Comparison of Selected 1,3,4-Thiadiazole-Benzamide Derivatives

Compound ID Benzamide Substituents Thiadiazole Substituent Molecular Weight (g/mol) Key Spectral Features Bioactivity
Target Compound 3,5-dimethoxy 5-(propan-2-yl) ~307.07 OCH3 (δ ~3.8), NH (δ ~10.2) Not reported
4g () 2-methoxy 5-(pyridin-2-yl) ~341.38* OCH3 (δ 3.9), pyridine H (δ 8.5–7.5) Not reported
4b () 3-chloro 5-(pyridin-2-yl) ~345.82* Aromatic H (δ 7.5–8.5) Not reported
Compound 3,5-dimethylphenyl 4-(methylsulfanyl) 452.53 Methyl groups (δ ~2.3), C–H···N hydrogen bonds Insecticidal, fungicidal

*Molecular weights calculated based on substituent contributions.

Biological Activity

3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S with a molecular weight of 307.37 g/mol. The compound features a thiadiazole ring which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
IUPAC Name3,5-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
InChI KeyUYOPCTLFGVCLKC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .

Anticancer Activity

Research indicates that compounds similar to 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit enzymes such as STAT3, which plays a critical role in cancer cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .
  • Case Studies : A study demonstrated that related thiadiazole derivatives showed excellent anti-proliferation abilities against various cancer cell lines including breast (MCF-7) and lung (A549) cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown potential as an antimicrobial agent due to its ability to disrupt critical cellular processes in bacteria and fungi .

Agricultural Applications

In agriculture, 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated for its herbicidal and insecticidal properties. Its unique structural properties allow it to act effectively against specific pests and weeds .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of thiadiazole derivatives:

  • Antiproliferative Activity : A series of new thiadiazole derivatives were synthesized and tested for their ability to inhibit cell growth in various cancer types. The results indicated that certain modifications to the thiadiazole structure significantly enhanced their potency .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can bind effectively to key cancer-related targets like EGFR and HER-2 receptors .

Q & A

Basic Question: What are the optimal synthetic routes for 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves two stages: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide with a carboxylic acid derivative, and (2) coupling the thiadiazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Microwave-assisted synthesis (15–20 minutes) offers improved yield and efficiency compared to conventional reflux methods (15–18 hours), particularly for introducing the benzamide moiety . Critical parameters include solvent choice (e.g., dry acetonitrile for cyclization) and stoichiometric control to minimize side products.

Basic Question: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving its crystal structure. Key steps include:

  • Data collection with a Bruker D8 VENTURE diffractometer.
  • Hydrogen bonding analysis (e.g., intramolecular C–H···N interactions) to confirm planar geometry .
  • Refinement of thermal displacement parameters to validate stereoelectronic effects of the 3,5-dimethoxy and isopropyl groups .
    This structural data informs reactivity predictions, such as nucleophilic attack sites on the thiadiazole ring.

Basic Question: What in vitro assays are used to evaluate its antimicrobial activity?

Answer:
Standard protocols include:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Kinetics: Assess bactericidal/fungicidal effects over 24 hours.
  • Controls: Compare with known antibiotics (e.g., ampicillin) and solvent-only blanks.
    Methoxy groups enhance membrane permeability, while the thiadiazole moiety disrupts microbial electron transport chains .

Advanced Question: How can researchers resolve contradictions in reported anticancer activity data?

Answer:
Discrepancies in IC50 values (e.g., variability across cell lines) may arise from:

  • Assay Conditions: Differences in serum concentration or incubation time .
  • Structural Analogues: Impurities in substituted derivatives (e.g., incomplete isopropyl group functionalization) .
    Mitigation Strategies:
  • Validate purity via HPLC and mass spectrometry.
  • Conduct dose-response studies across multiple cell lines (e.g., MCF-7, HepG2) with standardized protocols .
  • Use computational docking to correlate bioactivity with binding affinity for targets like tubulin or topoisomerase II .

Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?

Answer:
Systematic SAR Approaches:

  • Substituent Variation: Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .
  • Electronic Modulation: Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to enhance electrophilicity .
  • Pharmacophore Mapping: Use Schrödinger Suite to identify critical hydrogen bond donors/acceptors .
    Data Analysis:
  • Compare IC50 trends with Hammett constants (σ) or π-hydrophobicity parameters .

Advanced Question: How can computational tools predict its pharmacokinetic properties?

Answer:
In Silico Methods:

  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability (%F = ~65–70%), blood-brain barrier penetration (low), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding stability with serum albumin (PDB ID: 1AO6) to predict half-life .
    Experimental Validation:
  • Microsomal Stability Assays: Use rat liver microsomes to quantify metabolic degradation rates.
  • Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction .

Advanced Question: What strategies address low solubility in biological assays?

Answer:
Formulation Approaches:

  • Co-solvents: Use DMSO:water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and sustained release .
    Structural Modifications:
  • Introduce polar groups (e.g., -OH or -SO3H) at the benzamide para-position while monitoring SAR trade-offs .

Advanced Question: How is molecular docking applied to elucidate its mechanism of action?

Answer:
Protocol:

Target Selection: Prioritize kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP1) based on phenotypic screening .

Docking Software: AutoDock Vina or GOLD with flexible ligand/rigid receptor settings.

Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Key Findings:

  • The thiadiazole nitrogen atoms form critical hydrogen bonds with catalytic residues (e.g., Lys48 in EGFR) .

Advanced Question: What analytical techniques confirm synthetic intermediates’ purity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ = 362.12 m/z).
  • X-ray Powder Diffraction (XRPD): Assess crystallinity and polymorphic forms .

Advanced Question: How can researchers optimize reaction yields for scale-up?

Answer:
Process Parameters:

  • Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki couplings of advanced intermediates .
  • Flow Chemistry: Continuous flow reactors reduce side reactions during thiadiazole cyclization .
    Quality Control:
  • In-line FTIR monitors reaction progress in real-time.
  • Design of Experiments (DoE) optimizes temperature, solvent ratio, and mixing speed .

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